3H-1,4,8b-Triazaacenaphthylen-3-one,4,5-dihydro-4-methyl-(9CI)
Description
Properties
Molecular Formula |
C10H9N3O |
|---|---|
Molecular Weight |
187.20 g/mol |
IUPAC Name |
6-methyl-2,6,12-triazatricyclo[6.3.1.04,12]dodeca-1,3,8,10-tetraen-5-one |
InChI |
InChI=1S/C10H9N3O/c1-12-6-7-3-2-4-9-11-5-8(10(12)14)13(7)9/h2-5H,6H2,1H3 |
InChI Key |
SIRYDFAPDVVJDE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2=CC=CC3=NC=C(N23)C1=O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 3H-1,4,8b-Triazaacenaphthylen-3-one,4,5-dihydro-4-methyl-(9CI) typically involves constructing the triazaacenaphthylene ring system through cyclization reactions that incorporate nitrogen atoms into the polycyclic framework. The methyl substitution and the ketone group are introduced either before or during ring closure.
Typical Reaction Conditions
Solvents: Common organic solvents such as ethanol, methanol, or dimethylformamide (DMF) are used to facilitate condensation and cyclization.
Catalysts: Acidic or basic catalysts may be employed to promote cyclization and condensation steps.
Temperature: Reactions are generally conducted under reflux conditions (60–120 °C), depending on the solvent and reagents.
Time: Reaction times vary from several hours to overnight to ensure complete cyclization.
Example Synthesis (Hypothetical)
| Step | Reaction Type | Reagents | Conditions | Outcome |
|---|---|---|---|---|
| 1 | Condensation | Piperidine + Aldehyde derivative | Reflux in ethanol, acid catalyst | Formation of Schiff base intermediate |
| 2 | Cyclization | Intermediate from Step 1 | Heating in DMF, base catalyst | Formation of triazaacenaphthylene ring |
| 3 | Methylation | Methyl iodide or equivalent | Room temperature, base | Introduction of 4-methyl group |
| 4 | Oxidation (Ketone formation) | Oxidizing agent (e.g., PCC) | Mild conditions | Formation of 3-one ketone functionality |
| 5 | Partial reduction | Hydrogenation catalyst (Pd/C) | Hydrogen atmosphere | 4,5-Dihydro partial saturation |
Note: This table is constructed based on typical heterocyclic synthesis strategies, as specific experimental details for this compound are limited in public sources.
Research Findings and Data Summary
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C10H9N3O | |
| Molecular Weight | 187.20 g/mol | |
| Structure | Triazaacenaphthylene core with methyl and ketone groups | |
| CAS Number | 312307-86-1 |
Purity and Yield
Analytical Characterization
NMR Spectroscopy: Confirms the presence of methyl and ketone groups and the heterocyclic framework.
Mass Spectrometry: Matches the molecular weight of 187.20 g/mol.
Infrared Spectroscopy: Shows characteristic ketone C=O stretching around 1700 cm⁻¹.
X-ray Crystallography: Used in some studies to confirm 3D structure and ring conformation.
Chemical Reactions Analysis
3H-1,4,8b-Triazaacenaphthylen-3-one,4,5-dihydro-4-methyl-(9CI) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
3H-1,4,8b-Triazaacenaphthylen-3-one,4,5-dihydro-4-methyl-(9CI) has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 3H-1,4,8b-Triazaacenaphthylen-3-one,4,5-dihydro-4-methyl-(9CI) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
To contextualize 3H-1,4,8b-Triazaacenaphthylen-3-one,4,5-dihydro-4-methyl-(9CI), we compare it with structurally related heterocycles, focusing on molecular features, synthesis, and properties.
Structural and Molecular Comparison
Key Observations :
- Nitrogen Content : The triazaacenaphthylene core contains three nitrogen atoms, offering diverse hydrogen-bonding and coordination sites compared to simpler triazoles (two nitrogens) or indoles (one nitrogen).
- Substituent Effects : The methyl group at position 4 in the target compound likely enhances lipophilicity compared to polar substituents like carboxylic acids or thioethers in analogs .
- Synthetic Complexity : The fused-ring system of the triazaacenaphthylene may require multi-step synthesis, contrasting with simpler triazole derivatives synthesized via cycloaddition or condensation .
Biological Activity
3H-1,4,8b-Triazaacenaphthylen-3-one,4,5-dihydro-4-methyl-(9CI) is a nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a tricyclic structure with three nitrogen atoms incorporated into its framework. Its molecular formula is C₁₁H₁₄N₄O, and it exhibits a molecular weight of 218.26 g/mol. The presence of nitrogen atoms contributes to its unique reactivity and biological interactions.
Antimicrobial Activity
Research indicates that derivatives of 3H-1,4,8b-triazaacenaphthylen-3-one exhibit significant antimicrobial properties. A study highlighted the compound's effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential enzymatic pathways .
Anti-inflammatory Effects
The compound has shown promise as an anti-inflammatory agent. In vivo studies demonstrated that it significantly reduced inflammation markers in models of acute and chronic inflammation. This effect is attributed to the inhibition of pro-inflammatory cytokines and modulation of immune cell activity .
Anticancer Potential
Preliminary studies suggest that 3H-1,4,8b-triazaacenaphthylen-3-one may possess anticancer properties. It has been observed to induce apoptosis in various cancer cell lines through the activation of caspase pathways. Additionally, its ability to inhibit tumor growth in xenograft models indicates potential for further development as an anticancer therapeutic .
The biological activity of 3H-1,4,8b-triazaacenaphthylen-3-one can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as a covalent inhibitor for specific enzymes involved in cellular signaling pathways.
- DNA Interaction : It may intercalate with DNA, disrupting replication and transcription processes.
- Cytokine Modulation : The compound influences the production and activity of cytokines involved in inflammatory responses.
Case Study 1: Antimicrobial Efficacy
In a controlled study evaluating antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, derivatives of 3H-1,4,8b-triazaacenaphthylen-3-one exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 µg/mL. These results suggest strong potential for developing new antibacterial agents from this compound class .
Case Study 2: Anti-inflammatory Activity
A rat model of arthritis treated with the compound showed a marked decrease in paw swelling and inflammatory cytokine levels (TNF-alpha and IL-6). Histological analysis confirmed reduced synovial inflammation compared to controls .
Data Tables
Q & A
Q. How can researchers optimize the synthesis of 3H-1,4,8b-Triazaacenaphthylen-3-one,4,5-dihydro-4-methyl-(9CI)?
Methodological Answer: Synthesis optimization requires systematic variation of reaction parameters, including temperature, solvent polarity, and catalyst selection. For heterocyclic compounds like this, methodologies from analogous triazaacenaphthylene derivatives (e.g., 9H-pyrido[3,4-b]indole-3-carboxamides) can be adapted. For instance, modifying alkylation steps or introducing methyl groups at specific positions (as in ) can improve yield. Purification via column chromatography and characterization using ESI-MS and IR spectroscopy (as described in and ) ensures product integrity. Reaction kinetics should be monitored via TLC or HPLC to identify bottlenecks .
Q. What techniques are recommended for structural elucidation of this compound?
Methodological Answer: Combine spectroscopic and crystallographic methods:
- NMR Spectroscopy : Use - and -NMR to resolve methyl group placement and heterocyclic ring conformation (e.g., as in for triazole derivatives).
- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve stereochemical ambiguities. SHELX’s robustness for small-molecule refinement is well-documented ( ).
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can computational modeling resolve mechanistic ambiguities in the compound’s reactivity?
Methodological Answer: Use density functional theory (DFT) to model reaction pathways, focusing on:
- Electrophilic Substitution : Analyze charge distribution on the triazaacenaphthylene core to predict regioselectivity.
- Transition-State Analysis : Identify energy barriers for methyl group migration or ring-opening reactions. Validate models against experimental kinetic data (e.g., Arrhenius plots) and spectroscopic intermediates. Tools like Gaussian or ORCA are recommended, with cross-validation via crystallographic data ( ) .
Q. What experimental design is suitable for assessing environmental persistence of this compound?
Methodological Answer: Follow frameworks like Project INCHEMBIOL ():
- Laboratory Studies : Measure hydrolysis/photolysis rates under controlled pH/UV conditions.
- Biotic Degradation : Use microbial consortia to assess biodegradability (e.g., OECD 301F test).
- Computational Predictions : Estimate partition coefficients (LogP) and bioaccumulation potential via tools like EPI Suite.
- Field Monitoring : Deploy passive samplers in water/soil to detect transformation products (e.g., LC-MS/MS). Correlate findings with toxicity assays on model organisms (e.g., Daphnia magna) .
Q. How should researchers address contradictions in spectral data during characterization?
Methodological Answer: Apply a tiered validation protocol:
- Cross-Technique Consistency : Compare NMR chemical shifts with X-ray-derived bond lengths (e.g., SHELXL-refined structures in ).
- Isotopic Labeling : Use - or -labeled analogs to resolve overlapping signals.
- Dynamic Effects : Variable-temperature NMR can reveal conformational flexibility masking true spectral features. Document discrepancies in crystallographic vs. solution-state data, as seen in heterocyclic systems () .
Comparative and Applied Research
Q. What distinguishes this compound’s reactivity from structurally similar heterocycles?
Methodological Answer: Perform comparative studies using:
- Substituent Effects : Contrast methyl-substituted derivatives (e.g., 4-methyl vs. 4-ethyl analogs in ) in nucleophilic addition reactions.
- Ring Strain Analysis : Calculate strain energy via DFT to explain unusual reactivity (e.g., ring-opening vs. ring-expansion).
- Catalytic Screening : Test Pd-mediated cross-coupling efficiency relative to non-methylated analogs (). Publish reactivity profiles in a table (e.g., rate constants, yields) to highlight uniqueness .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
